Cas no 6006-81-1 (2-Phenylprop-2-en-1-ol)

2-Phenylprop-2-en-1-ol structure
2-Phenylprop-2-en-1-ol structure
Nome del prodotto:2-Phenylprop-2-en-1-ol
Numero CAS:6006-81-1
MF:C9H10O
MW:134.175102710724
MDL:MFCD18827455
CID:515532
PubChem ID:80106

2-Phenylprop-2-en-1-ol Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzeneethanol, b-methylene-
    • 2-phenylprop-2-en-1-ol
    • BETA-METHYLENEPHENETHYL ALCOHOL
    • 2-Phenyl-2-propen-1-ol
    • 2-phenyl-prop-2-en-1-ol
    • BSZGXCFUKRLAAN-UHFFFAOYSA-N
    • Benzeneethanol, .beta.-methylene-
    • 3-hydroxy-2-phenylpropene
    • 2-Phenyl-2-propen-1-ol #
    • beta-methylene phenylethyl alcohol
    • β-methylenephenethyl alcohol
    • MFCD18827455
    • AS-60430
    • A11577
    • 6006-81-1
    • EINECS 227-857-5
    • EN300-264486
    • SB84381
    • DTXSID20208788
    • AKOS027461008
    • NS00034294
    • SCHEMBL93850
    • 2-Phenylprop-2-en-1-ol
    • MDL: MFCD18827455
    • Inchi: 1S/C9H10O/c1-8(7-10)9-5-3-2-4-6-9/h2-6,10H,1,7H2
    • Chiave InChI: BSZGXCFUKRLAAN-UHFFFAOYSA-N
    • Sorrisi: O([H])C([H])([H])C(=C([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H]

Proprietà calcolate

  • Massa esatta: 134.073165
  • Massa monoisotopica: 134.073165
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 2
  • Complessità: 112
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 20.2
  • XLogP3: 2.2

Proprietà sperimentali

  • Densità: 1.01
  • Punto di ebollizione: 237.8°C at 760 mmHg
  • Punto di infiammabilità: 109.5°C
  • Indice di rifrazione: 1.545

2-Phenylprop-2-en-1-ol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-264486-0.1g
2-phenylprop-2-en-1-ol
6006-81-1 95%
0.1g
$151.0 2024-06-18
Enamine
EN300-264486-2.5g
2-phenylprop-2-en-1-ol
6006-81-1 95%
2.5g
$918.0 2024-06-18
Enamine
EN300-264486-10.0g
2-phenylprop-2-en-1-ol
6006-81-1 95%
10.0g
$3538.0 2024-06-18
Enamine
EN300-264486-0.05g
2-phenylprop-2-en-1-ol
6006-81-1 95%
0.05g
$102.0 2024-06-18
Enamine
EN300-264486-10g
2-phenylprop-2-en-1-ol
6006-81-1 95%
10g
$3538.0 2023-09-14
TRC
P400098-50mg
2-Phenylprop-2-en-1-ol
6006-81-1
50mg
$ 210.00 2022-06-03
Enamine
EN300-264486-0.25g
2-phenylprop-2-en-1-ol
6006-81-1 95%
0.25g
$216.0 2024-06-18
Enamine
EN300-264486-0.5g
2-phenylprop-2-en-1-ol
6006-81-1 95%
0.5g
$340.0 2024-06-18
Enamine
EN300-264486-1.0g
2-phenylprop-2-en-1-ol
6006-81-1 95%
1.0g
$437.0 2024-06-18
Enamine
EN300-264486-5g
2-phenylprop-2-en-1-ol
6006-81-1 95%
5g
$1813.0 2023-09-14

2-Phenylprop-2-en-1-ol Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:6006-81-1)2-Phenylprop-2-en-1-ol
A1184974
Purezza:99%
Quantità:100mg
Prezzo ($):173.0